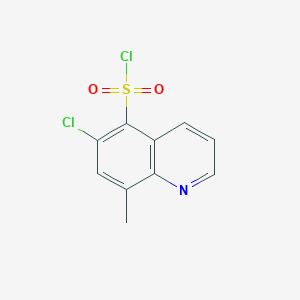
6-Chloro-8-methylquinoline-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-methylquinoline-5-sulfonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a sulfonyl chloride group at the 5th position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylquinoline-5-sulfonyl chloride typically involves the chlorination of 8-methylquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
6-Chloro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinoline N-oxide or dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
科学的研究の応用
6-Chloro-8-methylquinoline-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Material Science: The compound is used in the synthesis of functional materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6-Chloro-8-methylquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline-5-sulfonyl chloride: Similar structure but with a hydroxyl group at the 8th position.
6-Chloroquinoline-5-sulfonyl chloride: Lacks the methyl group at the 8th position.
8-Methylquinoline-5-sulfonyl chloride: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-8-methylquinoline-5-sulfonyl chloride is unique due to the combined presence of the chlorine atom, methyl group, and sulfonyl chloride group on the quinoline ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C10H7Cl2NO2S |
|---|---|
分子量 |
276.14 g/mol |
IUPAC名 |
6-chloro-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-6-5-8(11)10(16(12,14)15)7-3-2-4-13-9(6)7/h2-5H,1H3 |
InChIキー |
FFFZFRFRFOFSCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1N=CC=C2)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



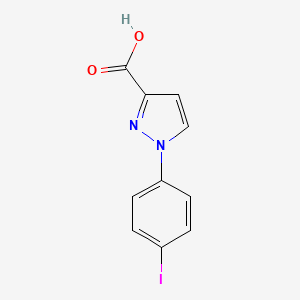
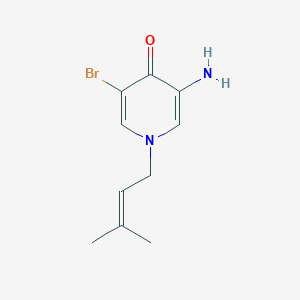
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)

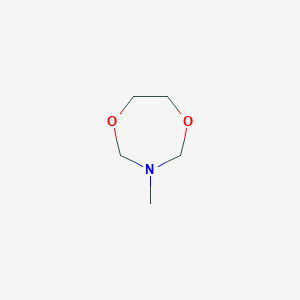

![2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)
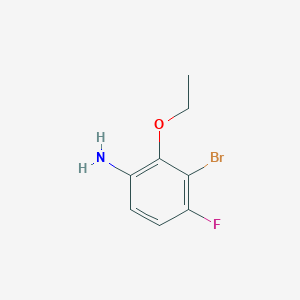
![(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13063826.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)
![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B13063830.png)

